N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives and disulfides.
Reduction: Amines and thiols.
Substitution: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pyrazole and pyridine rings can enhance binding affinity and specificity through π-π interactions and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-1H-pyrazol-3-yl)-N’-phenylthiourea
- N-(1-Methyl-1H-pyrazol-3-yl)-N’-(pyridin-3-yl)methylthiourea
- N-(1-Methyl-1H-pyrazol-3-yl)-N’-(pyridin-4-yl)methylthiourea
Uniqueness
N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and pyridine rings with the thiourea moiety provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
CAS No. |
590351-69-2 |
---|---|
Molecular Formula |
C11H13N5S |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C11H13N5S/c1-15-7-5-10(14-15)16(11(12)17)8-9-4-2-3-6-13-9/h2-7H,8H2,1H3,(H2,12,17) |
InChI Key |
NBLOAGLDHIBNKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N(CC2=CC=CC=N2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.